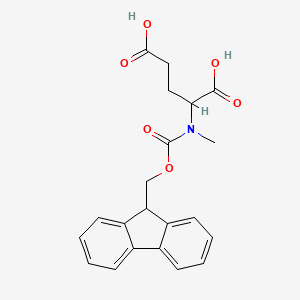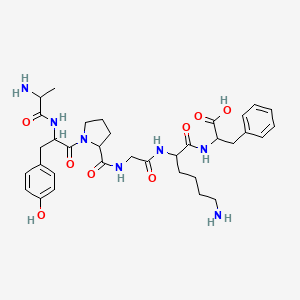
(Ala1)-par-4 (1-6) (mouse)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ala1)-par-4 (1-6) (ratón) es un péptido agonista sintético del receptor 4 activado por proteasa (PAR4). Este compuesto corresponde a los residuos 1-6 de la secuencia del ligando unido al extremo amino terminal de la PAR4 de ratón y los residuos 60-65 de la secuencia completa, con un residuo de alanina sustituido por glicina en la posición 1/60 . Es conocido por su potencia, siendo 10 veces más eficaz que PAR4 (1-6) para desencadenar la liberación de fosfato de inositol de células que expresan PAR4 humano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Ala1)-par-4 (1-6) (ratón) implica la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso normalmente comienza con la unión del aminoácido C-terminal a una resina sólida. Los aminoácidos subsiguientes se añaden secuencialmente mediante una serie de reacciones de desprotección y acoplamiento. El residuo de alanina se sustituye por glicina en la posición 1/60 durante este proceso .
Métodos de producción industrial
La producción industrial de (Ala1)-par-4 (1-6) (ratón) sigue principios similares a la síntesis de laboratorio pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para garantizar altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
(Ala1)-par-4 (1-6) (ratón) principalmente se somete a reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción, dependiendo de la presencia de residuos específicos de aminoácidos .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones de (Ala1)-par-4 (1-6) (ratón) incluyen:
Reactivos de acoplamiento: HBTU, HATU o DIC para la formación de enlaces peptídicos.
Reactivos de desprotección: TFA (ácido trifluoroacético) para eliminar grupos protectores.
Agentes oxidantes: Peróxido de hidrógeno o yodo para reacciones de oxidación.
Agentes reductores: DTT (ditiotreitol) o TCEP (tris(2-carboxietil)fosfina) para reacciones de reducción.
Productos principales
Los productos principales formados a partir de las reacciones que involucran (Ala1)-par-4 (1-6) (ratón) son típicamente las secuencias de péptidos deseadas, con posibles productos secundarios que incluyen péptidos truncados o mal plegados .
Aplicaciones Científicas De Investigación
(Ala1)-par-4 (1-6) (ratón) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y reacciones de péptidos.
Biología: Investiga el papel de PAR4 en la señalización celular y la agregación plaquetaria.
Medicina: Explora posibles aplicaciones terapéuticas en enfermedades cardiovasculares y trastornos de la coagulación.
Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y agentes terapéuticos.
Mecanismo De Acción
(Ala1)-par-4 (1-6) (ratón) ejerce sus efectos al unirse y activar el receptor 4 activado por proteasa (PAR4). Esta activación desencadena una cascada de eventos de señalización intracelular, lo que lleva a la liberación de fosfatos de inositol y la agregación de plaquetas. Los objetivos moleculares involucrados incluyen proteínas G y efectores posteriores como la fosfolipasa C .
Comparación Con Compuestos Similares
Compuestos similares
PAR4 (1-6): Un agonista menos potente de PAR4 en comparación con (Ala1)-par-4 (1-6) (ratón).
PAR1 (1-6): Otro péptido agonista que se dirige a un receptor activado por proteasa diferente, PAR1.
Trombina: Un agonista natural de PAR4, utilizado como referencia en los estudios.
Unicidad
(Ala1)-par-4 (1-6) (ratón) es único debido a su alta potencia y especificidad para PAR4. La sustitución de alanina por glicina en la posición 1/60 mejora su actividad, convirtiéndolo en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-[[6-amino-2-[[2-[[1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULJVZXXUQIUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)
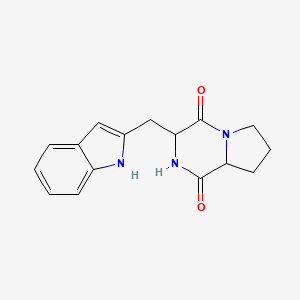
![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)


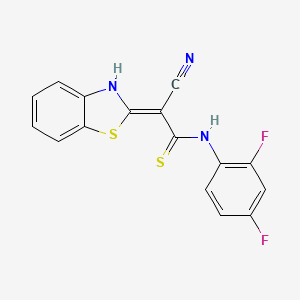



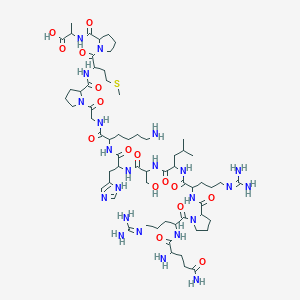
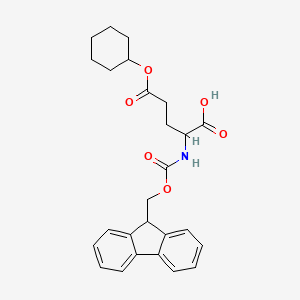
![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)

